molecular formula C13H24N2O2 B1488805 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1455812-03-9

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1488805
CAS No.: 1455812-03-9
M. Wt: 240.34 g/mol
InChI Key: VXUDXTHTEYPFDY-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as azepanes and pyrrolidines. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is the reaction of azepane with 3-(hydroxymethyl)pyrrolidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions may involve hydrogen gas and a suitable catalyst.

  • Substitution reactions may require nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or industrial applications.

Scientific Research Applications

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a ligand or inhibitor in biological studies, helping to elucidate molecular mechanisms.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely based on the context of the research.

Comparison with Similar Compounds

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

  • 1-(Azepan-1-yl)ethan-1-one: A simpler compound lacking the hydroxymethyl group.

  • 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone: A structurally related compound with a methoxy group instead of a hydroxymethyl group.

Uniqueness: The presence of the hydroxymethyl group in this compound distinguishes it from its analogs, potentially leading to unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-11-12-5-8-14(9-12)10-13(17)15-6-3-1-2-4-7-15/h12,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUDXTHTEYPFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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